molecular formula C6H3BrIN3 B6238358 1-azido-4-bromo-2-iodobenzene CAS No. 1379302-51-8

1-azido-4-bromo-2-iodobenzene

Cat. No.: B6238358
CAS No.: 1379302-51-8
M. Wt: 323.9
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Description

1-Azido-4-bromo-2-iodobenzene is an aryl azide compound with the molecular formula C6H3BrIN3. This compound is notable for its unique combination of azide, bromine, and iodine substituents on a benzene ring, making it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-bromo-2-iodobenzene can be synthesized through a multi-step process involving the introduction of azide, bromine, and iodine groups onto a benzene ring. One common method involves the diazotization of 4-bromo-2-iodoaniline followed by azidation using sodium azide. The reaction typically occurs under mild conditions, with careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-bromo-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

    Coupling Reactions: The bromine and iodine substituents make the compound suitable for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide is commonly used for azidation.

    Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used under inert atmosphere conditions.

Major Products Formed:

    Triazoles: Formed through click chemistry.

    Biaryl Compounds: Resulting from cross-coupling reactions.

Scientific Research Applications

1-Azido-4-bromo-2-iodobenzene is widely used in scientific research due to its versatile reactivity:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioorthogonal chemistry for labeling and imaging biomolecules.

    Industry: Used in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1-azido-4-bromo-2-iodobenzene primarily involves its reactivity towards nucleophiles and its ability to participate in click chemistry. The azide group can undergo cycloaddition reactions with alkynes to form stable triazoles, which are valuable in various chemical and biological applications .

Comparison with Similar Compounds

  • 1-Azido-4-bromobenzene
  • 1-Azido-4-iodobenzene
  • 4-Azido-2-bromo-1-iodobenzene

Uniqueness: 1-Azido-4-bromo-2-iodobenzene is unique due to the presence of both bromine and iodine substituents, which enhance its reactivity in cross-coupling reactions compared to compounds with only one halogen substituent .

Properties

CAS No.

1379302-51-8

Molecular Formula

C6H3BrIN3

Molecular Weight

323.9

Purity

95

Origin of Product

United States

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